N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide, AldrichCPR
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Introduction of the Cyano Group: The cyano group is added via a nucleophilic addition reaction, often using cyanide salts under basic conditions.
Formation of the Propenamide Structure: The propenamide structure is formed through a condensation reaction between an aldehyde and an amide, often catalyzed by a base.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide can be compared with other similar compounds, such as:
N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-Butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide: Similar structure but with a butyl group instead of a benzyl group.
Properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18-11-15(8-9-17(18)22)10-16(12-20)19(23)21-13-14-6-4-3-5-7-14/h3-11,22H,2,13H2,1H3,(H,21,23)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBMROLBJOWPC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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